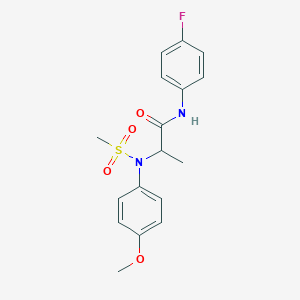

N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide

Vue d'ensemble

Description

Chromenes are an important class of heterocyclic compounds with versatile biological profiles . They have a simple structure and mild adverse effects . The name chromene is applied to both the 2H- and 4H-form of the molecule .

Synthesis Analysis

Researchers have discovered several routes for the synthesis of a variety of chromene analogs . The direct assessment of activities with the parent chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .Molecular Structure Analysis

The molecular structure of chromenes depends on the arrangement of sp3 carbon associated with the ring oxygen . Chromen-4-one and chromen-2-one patterns are tracked once sp3 carbon is substituted by a carbonyl function .Chemical Reactions Analysis

Chromenes exhibit noteworthy potency in various biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .Physical And Chemical Properties Analysis

The physical and chemical properties of chromenes can vary widely depending on their specific structure . For example, Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 461.7±45.0 °C at 760 mmHg, and a molar refractivity of 61.9±0.3 cm3 .Applications De Recherche Scientifique

Anticancer Activity

The chromene scaffold, particularly the 2H-chromene derivatives, has been identified as having significant anticancer properties . The presence of various substituents like the N-cyclohexyl-N-ethyl group can influence the compound’s ability to interact with cancer cells. The nitro group in the 6-position may be reduced inside the cell, forming reactive intermediates that can damage cellular components critical for tumor growth .

Anticonvulsant Properties

Compounds based on the 2H-chromene structure have shown promise as anticonvulsants . The specific configuration of N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide could potentially interact with neuronal receptors or ion channels involved in seizure activity, providing a pathway for the development of new antiepileptic drugs .

Antimicrobial Efficacy

The antimicrobial activity of 2H-chromene compounds is well-documented. The structural features of N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide, such as the carboxamide group, may contribute to its ability to inhibit the growth of various bacteria and fungi, making it a candidate for further research in developing new antimicrobial agents .

Anticholinesterase Activity

Chromenes have been explored for their anticholinesterase activity , which is crucial in treating diseases like Alzheimer’s. The specific structure of this compound may allow it to bind to cholinesterase enzymes, inhibiting their activity and increasing the levels of acetylcholine in the brain, offering therapeutic benefits .

Antidiabetic Potential

The 2H-chromene nucleus has shown potential in the treatment of diabetes. The N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide might interact with biological targets that play a role in glucose metabolism, providing a starting point for the development of novel antidiabetic medications .

Antituberculosis Activity

Research has indicated that chromene derivatives can be effective against tuberculosis. The unique chemical structure of N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide could be tailored to target mycobacterial cells, aiding in the fight against this challenging disease .

Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) inhibitors are used to treat various psychiatric and neurological disorders. The structure of N-cyclohexyl-N-ethyl-6-nitro-2-oxo-2H-chromene-3-carboxamide may allow it to act as an MAO inhibitor, which could lead to new treatments for conditions such as depression and Parkinson’s disease .

Synthetic Utility in Chemotherapeutic Agents

The cyanoacetamide moiety in the compound’s structure is a versatile precursor in heterocyclic synthesis, often leading to biologically active compounds. This particular derivative could be used to synthesize novel organic heterocycles with potential as chemotherapeutic agents .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-cyclohexyl-N-ethyl-6-nitro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-2-19(13-6-4-3-5-7-13)17(21)15-11-12-10-14(20(23)24)8-9-16(12)25-18(15)22/h8-11,13H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIWCCUOESWYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-ethyl-6-nitro-2-oxochromene-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[6-tert-butyl-2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}amino)benzoate](/img/structure/B3938053.png)

![N-[6-tert-butyl-3-(1-pyrrolidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-chlorobenzamide](/img/structure/B3938068.png)

![2-(4-{2-[(2-methylprop-2-en-1-yl)oxy]benzyl}piperazin-1-yl)nicotinonitrile](/img/structure/B3938071.png)

![N,N'-[(1,3-benzothiazol-2-ylamino)methylylidene]bis(4-methoxybenzamide)](/img/structure/B3938081.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3938089.png)

![ethyl 3-[(4-methylphenyl)sulfonyl]-2-phenyl-1-imidazolidinecarboxylate](/img/structure/B3938091.png)

![6-{[(2,3-dimethylphenyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B3938112.png)

![methyl (2S)-({[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)(phenyl)acetate](/img/structure/B3938116.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B3938121.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(5-isobutyl-1H-pyrazol-3-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B3938145.png)

![N-{2-[(4-methylbenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3938152.png)